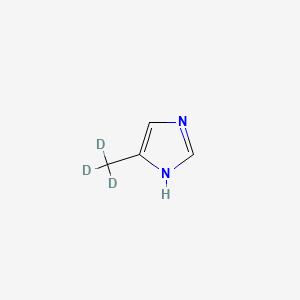
JWH 175
Übersicht
Beschreibung
JWH 175: is a synthetic cannabinoid from the naphthylmethylindole family. It acts as a cannabinoid receptor agonist and was invented by the scientist John W. Huffman and colleagues at Clemson University . This compound is closely related to the widely used cannabinoid designer drug JWH 018, but with the ketone bridge replaced by a simpler methylene bridge . It is several times weaker than JWH 018, having a binding affinity at the cannabinoid receptor 1 of 22 nanomolar .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von JWH 175 beinhaltet die Reaktion von 1-Naphthylmethylchlorid mit 1-Pentylindol in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, da es in vielen Ländern als kontrollierte Substanz eingestuft wird. Der allgemeine Ansatz würde darin bestehen, den Laborsyntheseprozess zu skalieren, eine ordnungsgemäße Handhabung und Entsorgung von gefährlichen Chemikalien zu gewährleisten und die behördlichen Richtlinien einzuhalten.
Arten von Reaktionen:
Reduktion: Reduktionsreaktionen sind für this compound aufgrund seiner stabilen aromatischen Struktur weniger verbreitet.
Substitution: Substitutionsreaktionen können an den Naphthyl- oder Indolringen auftreten, was zu verschiedenen Derivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Hydroxylierte Derivate von this compound.
Substitution: Halogenierte Derivate an den Naphthyl- oder Indolringen.
4. Wissenschaftliche Forschungsanwendungen
Chemie: this compound wird in der forensischen und analytischen Chemie verwendet, um den Metabolismus und die Detektion von synthetischen Cannabinoiden zu untersuchen .
Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen von synthetischen Cannabinoiden auf Cannabinoid-Rezeptoren und deren Signalwege zu untersuchen .
Medizin: Während this compound selbst nicht therapeutisch eingesetzt wird, hilft sein Studium, die pharmakologischen Wirkungen von synthetischen Cannabinoiden zu verstehen, was die Entwicklung neuer therapeutischer Wirkstoffe beeinflussen kann .
Industrie: this compound wird aufgrund seines rechtlichen Status und seines Missbrauchspotenzials hauptsächlich in Forschungsumgebungen und nicht in industriellen Anwendungen eingesetzt .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es als Agonist am Cannabinoid-Rezeptor 1 wirkt, der hauptsächlich im zentralen Nervensystem vorkommt. Es bindet an den Rezeptor und aktiviert ihn, was zu einer Kaskade intrazellulärer Signalereignisse führt, die zu seinen psychoaktiven Wirkungen führen . This compound hat eine höhere Affinität zu Cannabinoid-Rezeptor 1 als zu Cannabinoid-Rezeptor 2, mit einem Selektivitätsindex von 14 .
Ähnliche Verbindungen:
Einzigartigkeit: this compound ist einzigartig in seiner strukturellen Modifikation, die zu einer geringeren Wirksamkeit im Vergleich zu JWH 018 führt. Dies macht es weniger wahrscheinlich, dass es in synthetischen Cannabismischungen verwendet wird, obwohl es in mehreren Ländern explizit verboten ist .
Wissenschaftliche Forschungsanwendungen
Chemistry: JWH 175 is used in forensic and analytical chemistry to study the metabolism and detection of synthetic cannabinoids .
Biology: In biological research, this compound is used to investigate the effects of synthetic cannabinoids on cannabinoid receptors and their signaling pathways .
Medicine: While this compound itself is not used therapeutically, its study helps in understanding the pharmacological effects of synthetic cannabinoids, which can inform the development of new therapeutic agents .
Industry: this compound is primarily used in research settings rather than industrial applications due to its legal status and potential for abuse .
Wirkmechanismus
JWH 175 exerts its effects by acting as an agonist at the cannabinoid receptor 1, which is primarily found in the central nervous system. It binds to the receptor and activates it, leading to a cascade of intracellular signaling events that result in its psychoactive effects . This compound has a greater affinity for cannabinoid receptor 1 than for cannabinoid receptor 2, with a selectivity index of 14 .
Vergleich Mit ähnlichen Verbindungen
JWH 018: JWH 175 is structurally similar to JWH 018 but has a methylene bridge instead of a ketone bridge.
JWH 176: Another synthetic cannabinoid with a similar structure but different pharmacological properties.
Uniqueness: this compound is unique in its structural modification, which results in a lower potency compared to JWH 018. This makes it less likely to be used in synthetic cannabis blends, although it is still explicitly banned in several jurisdictions .
Eigenschaften
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-pentylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBRSILIYTUTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717796 | |
| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-35-8 | |
| Record name | 3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-175 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-175 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82KAS832 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)
